Antibacterial agent 18

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

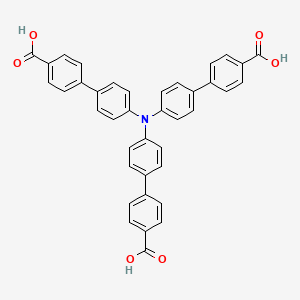

IUPAC Name |

4-[4-[4-(4-carboxyphenyl)-N-[4-(4-carboxyphenyl)phenyl]anilino]phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H27NO6/c41-37(42)31-7-1-25(2-8-31)28-13-19-34(20-14-28)40(35-21-15-29(16-22-35)26-3-9-32(10-4-26)38(43)44)36-23-17-30(18-24-36)27-5-11-33(12-6-27)39(45)46/h1-24H,(H,41,42)(H,43,44)(H,45,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYGETXZXGDGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183073 | |

| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239602-35-7 | |

| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239602-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Antibacterial Agent 18

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 18 is identified as a multi-arm Aggregation-Induced Emission (AIE) molecule, a novel class of compounds with significant potential in combating bacterial infections. This agent demonstrates broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The core mechanism of action is the disruption of bacterial cell wall synthesis, a pathway essential for bacterial viability and integrity. Specifically, this compound is proposed to interfere with the glycosylation and transpeptidation processes, which are critical for the formation of the peptidoglycan layer. This document provides a comprehensive overview of its mechanism, supported by representative data and detailed experimental protocols to guide further research and development.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary target of this compound is the bacterial cell wall, a rigid outer layer that provides structural support and protection to the bacterium. The key component of the cell wall is peptidoglycan, a polymer consisting of sugars and amino acids. The synthesis of peptidoglycan is a multi-step process that is a common target for many antibiotics.

This compound is understood to inhibit the final stages of peptidoglycan synthesis by a dual-action mechanism:

-

Inhibition of Glycosylation (Transglycosylation): This step involves the polymerization of the glycan chains of peptidoglycan from lipid II precursors. By blocking this process, this compound prevents the extension of the peptidoglycan backbone.

-

Inhibition of Transpeptidation: This is the cross-linking of the peptide side chains of the peptidoglycan strands, which provides the cell wall with its strength and rigidity. Inhibition of this step leads to a weakened cell wall and eventual cell lysis.

This dual-pronged attack on cell wall synthesis makes this compound a potent antibacterial compound.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for this compound against a panel of common Gram-positive and Gram-negative bacteria. These values demonstrate the broad-spectrum efficacy of the compound.

| Bacterial Strain | Type | Representative MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.25 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 0.5 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.125 |

| Escherichia coli (ATCC 25922) | Gram-negative | 1.0 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 2.0 |

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 1.0 |

Note: The MIC values presented are illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (as listed in the table above)

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a series of twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

-

The concentration range should bracket the expected MIC.

-

Include a growth control well (CAMHB with no agent) and a sterility control well (CAMHB only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).

-

Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Protocol for In Vitro Transglycosylase (TG) Inhibition Assay

This assay measures the incorporation of radiolabeled N-acetylglucosamine (GlcNAc) into peptidoglycan.

Materials:

-

Bacterial membrane preparation (source of TG enzyme)

-

This compound

-

UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp)

-

Radiolabeled UDP-[¹⁴C]GlcNAc

-

Reaction buffer

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the bacterial membrane preparation with the reaction buffer.

-

Add varying concentrations of this compound.

-

Include a positive control (no inhibitor) and a negative control (known TG inhibitor, e.g., moenomycin).

-

-

Initiation of Reaction:

-

Add UDP-MurNAc-pp and radiolabeled UDP-[¹⁴C]GlcNAc to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Measurement:

-

Stop the reaction (e.g., by adding ethanol).

-

Filter the reaction mixture to capture the synthesized peptidoglycan.

-

Wash the filter to remove unincorporated radiolabel.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the positive control.

-

Determine the IC₅₀ value (the concentration of the agent that causes 50% inhibition).

-

Protocol for In Vitro Transpeptidase (TP) Inhibition Assay

This assay often utilizes a fluorescently labeled D-amino acid that gets incorporated into the peptidoglycan by the TP enzyme.

Materials:

-

Purified Penicillin-Binding Proteins (PBPs) or bacterial membranes (source of TP enzyme)

-

This compound

-

Lipid II substrate

-

Fluorescently labeled D-amino acid (e.g., Boc-Lys(dansyl)-D-Ala)

-

Reaction buffer

-

SDS-PAGE and fluorescence imaging system

Procedure:

-

Reaction Setup:

-

Combine the PBP preparation with the reaction buffer.

-

Add varying concentrations of this compound.

-

Include a positive control (no inhibitor) and a negative control (known TP inhibitor, e.g., penicillin G).

-

-

Initiation of Reaction:

-

Add the Lipid II substrate and the fluorescently labeled D-amino acid.

-

-

Incubation:

-

Incubate at 37°C for a defined period.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the fluorescently labeled peptidoglycan using a fluorescence imaging system.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the peptidoglycan bands.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value.

-

Conclusion

This compound represents a promising new class of antibacterial compounds with a potent mechanism of action targeting the essential bacterial cell wall synthesis pathway. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria warrants further investigation. The protocols and data presented in this guide provide a framework for continued research into the efficacy and clinical potential of this and similar AIE-based antibacterial agents. Further studies should focus on elucidating the precise molecular interactions with the target enzymes and evaluating its in vivo efficacy and safety profile.

The Discovery and Synthesis of Antibacterial Agent 18: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the discovery, synthesis, and mechanism of action of Antibacterial Agent 18, a novel multi-arm aggregation-induced emission (AIE) molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the advancement of new antimicrobial compounds.

Discovery

This compound is a novel compound identified from the research disclosed in patent CN110123801A. It is characterized as a multi-arm molecule exhibiting aggregation-induced emission (AIE), a photophysical phenomenon where non-emissive molecules in solution become highly fluorescent upon aggregation. This property is particularly advantageous for biological applications, including bacterial imaging and therapy. The initial discovery highlighted its potent activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is proprietary to the patent holders, a general methodology for the synthesis of similar multi-arm AIE molecules can be outlined. The synthesis of such compounds typically involves a multi-step process, beginning with the construction of a core structure followed by the attachment of multiple "arms." These arms are often functionalized to enhance antibacterial activity and solubility.

Experimental Protocol: General Synthesis of a Multi-Arm AIE Molecule

-

Core Synthesis: A central aromatic or heterocyclic core is synthesized. This core is designed to be the AIE-active component of the molecule. Common core structures for AIEgens include tetraphenylethylene (B103901) (TPE), siloles, or other sterically hindered aromatic systems that promote restricted intramolecular rotation in the aggregated state.

-

Arm Functionalization: Peripheral "arms" are synthesized separately. These arms are typically designed to possess cationic charges (e.g., quaternary ammonium (B1175870) salts) to facilitate interaction with the negatively charged bacterial cell membrane. Linker groups with appropriate reactivity (e.g., halides, azides, or alkynes) are incorporated for subsequent attachment to the core.

-

Coupling Reaction: The functionalized arms are covalently attached to the core molecule. This is often achieved through robust and high-yield coupling reactions such as the Sonogashira coupling, Suzuki coupling, or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

-

Purification: The final multi-arm AIE molecule is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to remove any unreacted starting materials and byproducts.

-

Characterization: The structure and purity of the final compound are confirmed using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

A generalized workflow for the synthesis of this compound.

Mechanism of Action

The antibacterial activity of Agent 18 is attributed to a multi-modal mechanism targeting the bacterial cell envelope, a departure from traditional antibiotics that often target specific enzymes.[1] This mechanism is primarily driven by the molecule's unique AIE properties and its multi-arm cationic structure.

The proposed mechanism involves two key steps:

-

Membrane Disruption: The positively charged arms of this compound electrostatically interact with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction disrupts the integrity of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.[2][3]

-

Photodynamic Inactivation: Upon aggregation on the bacterial surface, the AIEgen core of this compound becomes highly fluorescent and can be excited by light. In the presence of oxygen, the excited AIEgen can generate reactive oxygen species (ROS), such as singlet oxygen. These ROS are highly cytotoxic and can cause oxidative damage to various cellular components, including lipids, proteins, and nucleic acids, further contributing to bacterial cell death. This photodynamic effect offers a secondary, light-inducible mechanism of antibacterial action.[4]

The initial report of inhibiting "cell wall turns sugar and turns peptide process" may be a downstream consequence of the primary membrane disruption and oxidative stress, which would invariably interfere with cell wall biosynthesis and maintenance.

The proposed mechanism of action for this compound.

Quantitative Data

This compound has demonstrated potent activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, has been determined for this compound.

| Bacterial Strain | Gram Type | MIC (µg/mL) Range |

| Staphylococcus aureus | Gram-positive | 0.008 - 1 |

| Bacillus subtilis | Gram-positive | 0.008 - 1 |

| Escherichia coli | Gram-negative | 0.008 - 1 |

| Pseudomonas aeruginosa | Gram-negative | 0.008 - 1 |

Note: The provided MIC range is based on initial findings. Further studies with a broader panel of clinical isolates are warranted to fully characterize the antibacterial spectrum.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of Agent 18 is quantified by determining its MIC value using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Preparation of Antibacterial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of twofold serial dilutions of the agent are then prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Conclusion

This compound represents a promising new class of antimicrobial agents with a novel mechanism of action that targets the bacterial cell membrane and offers a potential photodynamic therapeutic approach. Its broad-spectrum activity and low MIC values suggest its potential for further development as a therapeutic agent to combat bacterial infections, particularly those caused by drug-resistant pathogens. Further research is needed to fully elucidate its in vivo efficacy, safety profile, and the potential for resistance development.

References

- 1. Advances in aggregation induced emission (AIE) materials in biosensing and imaging of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How Exactly Do AIEgens Target Bacteria? Leveraging the Targeting Mechanism to Design Sensitive Fluorescent Immunosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AIEgen-Based Nanomaterials for Bacterial Imaging and Antimicrobial Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectrum of Activity of Antibacterial Agent 18 Against Gram-Positive Bacteria

Abstract: This document provides a comprehensive technical overview of the in vitro antibacterial activity of the novel investigational compound, Antibacterial Agent 18. The focus of this guide is to detail its spectrum and potency against a panel of clinically relevant Gram-positive bacteria. This includes quantitative susceptibility data, detailed experimental protocols for the determination of antimicrobial activity, and a proposed mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.

Introduction

The emergence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), poses a significant global health threat.[1][2] There is a critical need for the development of new antibacterial agents with novel mechanisms of action to combat these resilient pathogens.[1] this compound is a novel synthetic molecule currently in preclinical development. This document summarizes the key findings related to its activity against Gram-positive bacteria.

Spectrum of Activity

The in vitro activity of this compound was evaluated against a diverse panel of Gram-positive bacteria, including both susceptible and resistant strains. The primary metrics for assessing this activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Quantitative Susceptibility Data

The MIC and MBC values for this compound against various Gram-positive isolates are summarized in the tables below. These values were determined using the broth microdilution method as described in Section 3.1.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain ID | Resistance Profile | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.25 |

| Staphylococcus aureus | BAA-1717 | Methicillin-Resistant (MRSA) | 0.5 |

| Staphylococcus epidermidis | ATCC 12228 | Methicillin-Susceptible | 0.125 |

| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible (VSE) | 1 |

| Enterococcus faecium | ATCC 700221 | Vancomycin-Resistant (VRE) | 2 |

| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | 0.06 |

| Streptococcus pyogenes | ATCC 19615 | - | 0.125 |

| Bacillus subtilis | ATCC 6633 | - | 0.5 |

Table 2: Minimum Bactericidal Concentrations (MBC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain ID | Resistance Profile | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.5 |

| Staphylococcus aureus | BAA-1717 | Methicillin-Resistant (MRSA) | 1 |

| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible (VSE) | 2 |

| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | 0.125 |

Experimental Protocols

Standardized and reproducible methodologies are crucial for the accurate determination of antimicrobial susceptibility.[3] The following sections detail the protocols used to generate the data presented in this guide.

Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[4][5]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland)

-

This compound stock solution

-

Positive and negative growth controls

Procedure:

-

A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well microtiter plates.

-

Bacterial strains are cultured on appropriate agar (B569324) plates, and colonies are suspended in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

-

The standardized bacterial suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

The microtiter plates are incubated at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MBC Determination

The MBC is determined as a follow-up to the MIC assay to assess the bactericidal or bacteriostatic nature of the agent.

Procedure:

-

Following the MIC determination, a 10 µL aliquot is taken from each well showing no visible growth.

-

The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

The plates are incubated at 35-37°C for 18-24 hours.

-

The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum count.

Proposed Mechanism of Action

Preliminary studies suggest that this compound targets bacterial cell wall synthesis by inhibiting peptidoglycan cross-linking.[7] This is a well-established target for antibiotics effective against Gram-positive bacteria.[8] The proposed mechanism involves the inhibition of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibition of the peptidoglycan synthesis pathway by this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow Visualization

The overall workflow for assessing the antibacterial spectrum of a novel compound like this compound is depicted below.

Caption: Workflow for MIC and MBC determination.

Conclusion

This compound demonstrates potent in vitro activity against a range of clinically significant Gram-positive bacteria, including resistant phenotypes such as MRSA and VRE. Its proposed mechanism of action, the inhibition of cell wall synthesis, is a validated and effective strategy for antibacterial agents targeting this class of pathogens. Further studies are warranted to explore the in vivo efficacy, safety profile, and the potential for resistance development to this compound.

References

- 1. Novel antibacterial agents for the treatment of serious Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. woah.org [woah.org]

- 4. mdpi.com [mdpi.com]

- 5. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apec.org [apec.org]

- 7. researchgate.net [researchgate.net]

- 8. toku-e.com [toku-e.com]

Unveiling the Gram-Negative Spectrum of Activity of Antibacterial Agent 18: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in vitro and in vivo antibacterial activity of the novel investigational compound, Antibacterial Agent 18, with a specific focus on its efficacy against a broad panel of clinically relevant Gram-negative bacteria. This document details the quantitative measures of its spectrum of activity, outlines the experimental protocols utilized for its evaluation, and visually represents its proposed mechanism of action and key experimental workflows. The data presented herein are intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a promising therapeutic candidate for treating infections caused by multidrug-resistant (MDR) Gram-negative pathogens.

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global public health. The unique double-membrane structure of Gram-negative bacteria, coupled with efflux pumps and enzymatic degradation, renders many existing antibiotics ineffective.[1] this compound is a novel synthetic small molecule developed to overcome these resistance mechanisms. This guide summarizes the current understanding of its activity against key Gram-negative pathogens.

Spectrum of Activity: Quantitative Analysis

The in vitro activity of this compound was evaluated against a diverse panel of Gram-negative bacteria, including both wild-type and multidrug-resistant strains. The primary metric for assessing this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that completely inhibits visible bacterial growth.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-Negative Pathogens

| Bacterial Species | Strain ID | Resistance Profile | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | Wild-Type | 0.5 |

| Escherichia coli | BAA-2452 | MDR, ESBL-producer | 1 |

| Klebsiella pneumoniae | ATCC 13883 | Wild-Type | 1 |

| Klebsiella pneumoniae | BAA-1705 | Carbapenem-Resistant (KPC) | 2 |

| Pseudomonas aeruginosa | ATCC 27853 | Wild-Type | 2 |

| Pseudomonas aeruginosa | PAO1 | Laboratory Strain | 2 |

| Acinetobacter baumannii | ATCC 19606 | Wild-Type | 0.25 |

| Acinetobacter baumannii | AB5075 | MDR | 0.5 |

| Enterobacter cloacae | ATCC 13047 | Wild-Type | 1 |

Proposed Mechanism of Action

This compound is hypothesized to disrupt the integrity of the outer membrane of Gram-negative bacteria, leading to increased permeability and subsequent inhibition of essential cellular processes. This dual-action mechanism involves initial binding to lipopolysaccharide (LPS) followed by disruption of the lipid bilayer.

Caption: Proposed mechanism of action for this compound against Gram-negative bacteria.

Experimental Protocols

The following section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

A two-fold serial dilution of this compound was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial strains were grown to the logarithmic phase in CAMHB and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Each well was inoculated with the bacterial suspension.

-

The plates were incubated at 37°C for 18-24 hours.

-

The MIC was recorded as the lowest concentration of the agent that completely inhibited visible growth.

Time-Kill Kinetic Assay

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound over time.

Protocol:

-

Bacterial cultures were grown to the early logarithmic phase and diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in CAMHB.

-

This compound was added at concentrations corresponding to 1x, 2x, and 4x the MIC.

-

A growth control without the agent was included.

-

Cultures were incubated at 37°C with shaking.

-

Aliquots were removed at specified time points (0, 2, 4, 8, and 24 hours), serially diluted in sterile saline, and plated on Mueller-Hinton Agar.

-

Plates were incubated for 18-24 hours, and colonies were counted to determine the number of viable bacteria (CFU/mL).

Caption: Workflow for the time-kill kinetic assay.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine thigh infection model.

Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model against P. aeruginosa ATCC 27853

| Treatment Group | Dose (mg/kg) | Route of Administration | Bacterial Load Reduction (log10 CFU/thigh) at 24h |

| Vehicle Control | - | Intraperitoneal | 0 |

| This compound | 10 | Intraperitoneal | 1.5 |

| This compound | 25 | Intraperitoneal | 2.8 |

| This compound | 50 | Intraperitoneal | 4.2 |

Conclusion

This compound demonstrates potent in vitro activity against a range of clinically significant Gram-negative bacteria, including multidrug-resistant strains. Its proposed mechanism of disrupting the outer membrane represents a promising strategy to combat resistance. Furthermore, the agent shows significant efficacy in a murine infection model. These findings support the continued development of this compound as a potential new therapeutic for the treatment of challenging Gram-negative infections. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile.

References

An In-depth Technical Guide to Minimum Inhibitory Concentration (MIC) Determination for "Antibacterial Agent 18"

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2] It is a fundamental measure of an antimicrobial agent's potency and is crucial for the discovery and development of new antibacterial agents.[2][3] This guide provides a comprehensive overview of the standardized methods for determining the MIC of a novel compound, referred to here as "Antibacterial Agent 18". The protocols detailed are based on internationally recognized standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[4][5] Adherence to these standardized procedures is essential for accurate and reproducible results.[2] The primary methods covered in this guide are broth microdilution, agar (B569324) dilution, and gradient diffusion (E-test).

Data Presentation

Quantitative data from MIC determinations should be summarized in a clear and structured format to allow for easy comparison of the agent's activity against various bacterial strains. The table should include the MIC values obtained for the test agent, alongside quality control (QC) data for reference strains. The MICs for QC strains must fall within established acceptable ranges to validate the experimental run.[3]

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for "this compound"

| Bacterial Strain | ATCC Number | "this compound" MIC (µg/mL) | Quality Control Reference Agent | Reference Agent MIC (µg/mL) | Acceptable QC Range (µg/mL) |

| Staphylococcus aureus | 29213 | 4 | Vancomycin | 1 | 0.5 - 2 |

| Escherichia coli | 25922 | 16 | Ciprofloxacin | 0.008 | 0.004 - 0.016 |

| Pseudomonas aeruginosa | 27853 | 32 | Gentamicin | 0.5 | 0.25 - 1 |

| Enterococcus faecalis | 29212 | 8 | Ampicillin | 1 | 0.5 - 2 |

| Streptococcus pneumoniae | 49619 | 2 | Penicillin | 0.06 | 0.03 - 0.12 |

Experimental Protocols

Accurate and reproducible MIC values are contingent on strict adherence to standardized protocols. The following sections detail the methodologies for broth microdilution, agar dilution, and gradient diffusion tests.

1. Broth Microdilution Method

The broth microdilution method is a widely used technique to determine MICs, often performed in 96-well microtiter plates.[6][7] This method involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the antimicrobial agent in a liquid growth medium.[6][8]

-

Materials:

-

Procedure:

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a stock solution of "this compound" in a suitable solvent, ensuring the solvent's final concentration does not inhibit bacterial growth.[3]

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[9]

-

Add 200 µL of the working stock solution of "this compound" to well 1.[3]

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.[9]

-

Well 11 will serve as the growth control (no antibacterial agent), and well 12 will serve as the sterility control (no bacteria).[3][9]

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline.[3]

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

-

Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[3]

-

-

Inoculation and Incubation:

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. A pellet at the bottom of the well indicates bacterial growth.[3]

-

The MIC is the lowest concentration of "this compound" in which no visible growth is observed.[2][10]

-

The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[3]

-

-

2. Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful when testing a large number of isolates against a few antibiotics.[11][12] It involves incorporating serial dilutions of the antimicrobial agent into an agar medium.[6][11]

-

Materials:

-

Molten Mueller-Hinton Agar (MHA) or other suitable agar

-

"this compound" stock solution

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile petri dishes

-

-

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of two-fold dilutions of "this compound" in a suitable diluent.[13]

-

Add a specific volume of each antibiotic dilution to molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x antibiotic solution to 18 mL of molten MHA.[13]

-

Pour the agar into sterile petri dishes and allow them to solidify.[11]

-

A control plate with no antibiotic should also be prepared.[11]

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot.[11]

-

-

Inoculation and Incubation:

-

Reading and Interpretation:

-

3. Gradient Diffusion Method (E-test)

The E-test (Epsilometer test) is a quantitative method that utilizes a plastic strip impregnated with a predefined, continuous exponential gradient of an antimicrobial agent.[14][15][16]

-

Materials:

-

Mueller-Hinton Agar (MHA) plates or other appropriate agar

-

E-test strips for "this compound"

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile cotton swabs

-

-

Procedure:

Mandatory Visualization

Diagrams illustrating the experimental workflows provide a clear visual representation of the protocols.

Caption: Workflow for Broth Microdilution MIC Determination.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. iacld.com [iacld.com]

- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. protocols.io [protocols.io]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agar dilution - Wikipedia [en.wikipedia.org]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. m.youtube.com [m.youtube.com]

- 14. grokipedia.com [grokipedia.com]

- 15. microbenotes.com [microbenotes.com]

- 16. Etest - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Bactericidal vs. Bacteriostatic Effects of Novel Antibacterial Agents Targeting the Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with distinct mechanisms of action. One promising class of emerging antibacterials includes multi-arm cationic molecules, such as aggregation-induced emission (AIE) luminogens, designed to target and disrupt bacterial cell wall synthesis. "Antibacterial agent 18," a multi-arm AIE molecule identified from patent CN110123801A, represents such a compound. It is reported to be effective against both Gram-positive and Gram-negative bacteria by inhibiting the peptidoglycan synthesis pathway.[1]

A critical aspect in the preclinical assessment of any new antibacterial agent is the determination of whether its effect is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This distinction is fundamental to predicting clinical outcomes, particularly in the treatment of severe infections or in immunocompromised patients where a bactericidal action is often preferred.[2][3] This technical guide provides a comprehensive overview of the experimental methodologies used to differentiate between bactericidal and bacteriostatic effects, using agents that target the bacterial cell wall as a framework for discussion.

Differentiating Bactericidal and Bacteriostatic Activity

The classification of an antibacterial agent as either bactericidal or bacteriostatic is primarily determined through in vitro quantitative assays. The two key parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[2][3]

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[2][4]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log10 reduction) of the initial bacterial inoculum.[2][4][5]

A crucial metric derived from these values is the MBC/MIC ratio . This ratio provides a quantitative basis for classification:[2][3]

-

An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[2][3]

-

An agent is considered bacteriostatic if the MBC is significantly higher than the MIC (MBC/MIC > 4).[3]

Quantitative Data Summary (Representative)

While specific MBC and time-kill kinetic data for "this compound" are not publicly available, the following tables present representative data for a hypothetical cationic polymer targeting the bacterial cell wall, illustrating how such data is typically presented.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a Representative Cell Wall-Targeting Antibacterial Agent

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | 29213 | 0.5 | 1 | 2 | Bactericidal |

| Escherichia coli | 25922 | 1 | 2 | 2 | Bactericidal |

| Pseudomonas aeruginosa | 27853 | 2 | 8 | 4 | Bactericidal |

| Klebsiella pneumoniae | 700603 | 1 | 4 | 4 | Bactericidal |

| Enterococcus faecalis | 29212 | 2 | 32 | 16 | Bacteriostatic |

Table 2: Time-Kill Kinetics of a Representative Cell Wall-Targeting Antibacterial Agent against S. aureus

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |

| 0 | 5.5 | 5.5 | 5.5 |

| 2 | 6.2 | 4.1 | 3.2 |

| 4 | 7.1 | 3.0 | <2.0 |

| 6 | 8.0 | <2.0 | <2.0 |

| 24 | 9.1 | <2.0 | <2.0 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining MIC, followed by subculturing to establish the MBC.[1][5][6][7]

Materials:

-

Test antibacterial agent (e.g., a multi-arm cationic polymer)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

0.5 McFarland standard

-

Sterile saline and pipettes

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on an MHA plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Serial Dilutions:

-

Prepare a stock solution of the test agent in a suitable solvent.

-

In a 96-well plate, perform two-fold serial dilutions of the test agent in CAMHB to achieve a range of desired concentrations. A growth control well (no agent) and a sterility control well (no bacteria) should be included.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubate the plate at 35 ± 2°C for 18-24 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test agent where no visible growth is observed.

-

-

MBC Determination:

-

From the wells showing no visible growth (the MIC well and at least two wells with higher concentrations), plate a 100 µL aliquot onto sterile MHA plates.

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

After incubation, count the number of colony-forming units (CFUs) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Protocol 2: Time-Kill Kinetics Assay

This assay provides a dynamic view of the antibacterial effect over time.[8][9][10]

Materials:

-

Same as for MIC/MBC determination, plus sterile flasks for culturing.

-

Spectrophotometer

Procedure:

-

Preparation:

-

Grow a bacterial culture to the early to mid-logarithmic phase in CAMHB.

-

Prepare flasks containing CAMHB with the test agent at various concentrations (e.g., 2x MIC, 4x MIC) and a growth control flask without the agent.

-

-

Inoculation:

-

Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

-

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates.

-

-

Incubation and Counting:

-

Incubate the plates at 35 ± 2°C for 18-24 hours.

-

Count the CFUs on each plate to determine the viable bacterial count (CFU/mL) at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each concentration. A bactericidal agent will show a ≥3-log10 reduction in CFU/mL.[8]

-

Visualizations: Pathways and Workflows

Bacterial Cell Wall (Peptidoglycan) Synthesis Pathway

The cell wall is an excellent target for antibacterial agents as it is essential for bacterial survival and absent in mammalian cells.[11][12][13] Cationic polymers are thought to interact with and disrupt the negatively charged components of the bacterial cell envelope, leading to inhibition of peptidoglycan synthesis or direct membrane damage.[14][15][16] The following diagram illustrates the key stages of peptidoglycan synthesis, a common target for cell wall-active antibiotics.[17][18][19][20]

Caption: Simplified pathway of bacterial peptidoglycan synthesis.

Experimental Workflow for MIC and MBC Determination

The workflow for determining the MIC and MBC is a sequential process that first identifies the concentration needed to inhibit growth, and then the concentration required for bacterial killing.

Caption: Workflow for determining MIC and MBC.

Conclusion

Distinguishing between bactericidal and bacteriostatic effects is a cornerstone of antimicrobial drug development. For novel agents like multi-arm cationic polymers that target the bacterial cell wall, a thorough characterization using MIC, MBC, and time-kill kinetic assays is essential. The protocols and frameworks provided in this guide offer a standardized approach to generating the quantitative data needed to classify the antimicrobial activity of these promising new compounds. While specific data for "this compound" remains proprietary, the methodologies described herein are universally applicable for the evaluation of any new chemical entity targeting bacterial pathogens.

References

- 1. benchchem.com [benchchem.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. benchchem.com [benchchem.com]

- 4. emerypharma.com [emerypharma.com]

- 5. microchemlab.com [microchemlab.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. protocols.io [protocols.io]

- 8. emerypharma.com [emerypharma.com]

- 9. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial Agents Targeting the Bacterial Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Polymers showing intrinsic antimicrobial activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00558A [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Imaging Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Targets of Antibacterial Agent 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 18, a novel multi-arm aggregation-induced emission (AIE) molecule, has demonstrated significant potential as a broad-spectrum antibacterial compound. Its mechanism of action is attributed to the disruption of bacterial cell wall synthesis, a clinically validated target for many successful antibiotics. This technical guide provides an in-depth exploration of the potential molecular targets of this compound within bacterial cells, focusing on the key processes of glycosylation and transpeptidation in peptidoglycan biosynthesis. This document summarizes the available data, outlines detailed experimental protocols for target identification and validation, and presents visual representations of the relevant pathways and workflows to support further research and development efforts in this area.

Introduction to this compound

This compound is a unique multi-arm AIE molecule that has been identified as a potent inhibitor of both Gram-positive and Gram-negative bacteria.[1][2][3] Its chemical structure, detailed in patent CN110123801A, is designed to interact with bacterial cell structures. The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis, a process essential for bacterial viability and a prime target for antimicrobial agents due to its absence in mammalian cells.[1][2][3]

The existing data indicates that this compound specifically interferes with the glycosylation and transpeptidation stages of peptidoglycan synthesis.[1][2][3] This dual-targeting approach within a critical biosynthetic pathway suggests a lower propensity for the development of bacterial resistance.

Physicochemical and Antibacterial Properties

A summary of the known properties of this compound is presented in Table 1. The compound exhibits a potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range against a variety of bacterial strains.

Table 1: Summary of Known Properties of this compound

| Property | Value | Reference |

| CAS Number | 1239602-35-7 | [3] |

| Molecular Formula | C39H27NO6 | [3] |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis (Glycosylation and Transpeptidation) | [1][2][3] |

| Spectrum of Activity | Gram-positive and Gram-negative bacteria | [1][2] |

| MIC Range | 0.008 - 1 µg/mL | [2] |

Potential Molecular Targets in Bacterial Cell Wall Synthesis

The bacterial cell wall is a complex and essential structure that provides shape and osmotic protection. The primary component of the bacterial cell wall is peptidoglycan, a polymer consisting of glycan chains cross-linked by short peptides. The biosynthesis of peptidoglycan is a multi-step process that is broadly divided into cytoplasmic, membrane-associated, and periplasmic stages. This compound is reported to target the latter stages, specifically the polymerization of the glycan chains (transglycosylation) and the cross-linking of the peptide side chains (transpeptidation).

Inhibition of Transglycosylation

The transglycosylation step involves the polymerization of the disaccharide-pentapeptide monomers (Lipid II) into long glycan chains. This reaction is catalyzed by a class of enzymes known as peptidoglycan glycosyltransferases (PGTs) . These enzymes are often the N-terminal domain of bifunctional Penicillin-Binding Proteins (PBPs) or monofunctional glycosyltransferases.

Potential Targets:

-

Class A Penicillin-Binding Proteins (PBPs): These are bifunctional enzymes possessing both transglycosylase and transpeptidase activity. Examples include PBP1a and PBP1b in E. coli.

-

Monofunctional Glycosyltransferases (MGTs): These enzymes, such as RodA and FtsW, are involved in cell elongation and division, respectively.

Inhibition of PGTs prevents the extension of the glycan backbone of peptidoglycan, leading to a weakened cell wall and eventual cell lysis.

Inhibition of Transpeptidation

The transpeptidation reaction creates the cross-links between adjacent peptide side chains of the peptidoglycan strands, providing the cell wall with its characteristic strength and rigidity. This step is catalyzed by the transpeptidase (TP) domain of PBPs.

Potential Targets:

-

Class A and Class B Penicillin-Binding Proteins (PBPs): The C-terminal transpeptidase domain of these enzymes is the classical target of β-lactam antibiotics.

-

L,D-Transpeptidases: In some bacteria, an alternative cross-linking pathway is mediated by L,D-transpeptidases, which can confer resistance to β-lactams.

By inhibiting transpeptidases, this compound would prevent the formation of a stable peptidoglycan sacculus, resulting in cell death.

Data Presentation

While specific quantitative data on the inhibition of purified enzymes by this compound is not yet publicly available, Table 2 provides a template for organizing such data as it is generated through the experimental protocols outlined in the following section.

Table 2: Template for Quantitative Analysis of this compound Activity

| Target Enzyme | Bacterial Species | Assay Type | IC50 (µM) | Ki (µM) | Notes |

| PBP1a (TG domain) | E. coli | in vitro enzymatic | |||

| PBP1b (TG domain) | E. coli | in vitro enzymatic | |||

| RodA | B. subtilis | in vitro enzymatic | |||

| PBP2a (TP domain) | S. aureus (MRSA) | in vitro enzymatic | |||

| PBP3 (TP domain) | E. coli | in vitro enzymatic |

Experimental Protocols

The following protocols describe standard methods for characterizing the antibacterial activity and identifying the molecular targets of a compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

This compound stock solution (e.g., in DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of this compound in the microtiter plate using CAMHB. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 105 CFU/mL.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the agent at which there is no visible turbidity.

Bacterial Cytological Profiling (BCP)

BCP is a fluorescence microscopy-based method to rapidly identify the cellular pathway affected by an antibacterial compound by observing changes in bacterial morphology.

Materials:

-

Bacterial culture

-

This compound

-

Fluorescent dyes (e.g., DAPI for DNA, FM 4-64 for membranes)

-

Microscope slides with agarose (B213101) pads

-

Fluorescence microscope with a camera

Procedure:

-

Grow bacteria to early-log phase.

-

Treat the bacterial culture with this compound at a concentration of 5-10x MIC. Include an untreated control and controls with antibiotics of known mechanisms (e.g., a β-lactam, a DNA gyrase inhibitor).

-

Incubate for a short period (e.g., 1-2 hours).

-

Stain the cells with fluorescent dyes.

-

Mount the stained cells on an agarose pad on a microscope slide.

-

Image the cells using a fluorescence microscope.

-

Analyze the images for changes in cell morphology, DNA condensation, and membrane integrity. Compare the cytological profile of cells treated with this compound to that of the known controls. Inhibition of cell wall synthesis typically leads to cell swelling, filamentation, or lysis.

In Vitro Transglycosylase (TG) Inhibition Assay

This assay measures the inhibition of the polymerization of Lipid II into glycan chains.

Materials:

-

Purified PGT enzyme (e.g., PBP1b from E. coli)

-

Lipid II substrate (can be radiolabeled or fluorescently tagged)

-

This compound

-

Reaction buffer

-

Method for product detection (e.g., thin-layer chromatography for radiolabeled product, fluorescence polarization for fluorescently tagged product)

Procedure:

-

Pre-incubate the PGT enzyme with varying concentrations of this compound in the reaction buffer.

-

Initiate the reaction by adding the Lipid II substrate.

-

Incubate at the optimal temperature for the enzyme.

-

Stop the reaction.

-

Separate the product (polymerized glycan) from the substrate (Lipid II).

-

Quantify the amount of product formed.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vitro Transpeptidase (TP) Inhibition Assay

This assay measures the inhibition of the cross-linking of peptide side chains.

Materials:

-

Purified PBP enzyme with TP activity

-

A synthetic peptide substrate that mimics the natural substrate (e.g., a labeled dipeptide)

-

This compound

-

Reaction buffer

-

Method for product detection (e.g., HPLC, mass spectrometry, or a colorimetric/fluorometric assay)

Procedure:

-

Pre-incubate the PBP enzyme with varying concentrations of this compound in the reaction buffer.

-

Initiate the reaction by adding the peptide substrate.

-

Incubate at the optimal temperature for the enzyme.

-

Stop the reaction.

-

Quantify the amount of product formed or substrate consumed.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

References

Methodological & Application

Application Notes and Protocols for "Antibacterial Agent 18" in Bacterial Culture

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the experimental procedures for evaluating the efficacy of "Antibacterial agent 18" against bacterial cultures. The protocols are based on established antimicrobial susceptibility testing methods.

Introduction to this compound

This compound is a multi-arm Aggregation-Induced Emission (AIE) molecule with demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of the cell wall synthesis process, specifically by blocking the "turns sugar and turns peptide process," which is crucial for bacterial viability.[1] This agent has shown inhibitory effects at low concentrations, making it a compound of interest for further investigation.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a range of bacteria.

| Bacterial Type | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Gram-positive bacteria | 0.008 - 1 |

| Gram-negative bacteria | 0.008 - 1 |

| Table 1: Reported Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive and Gram-negative bacteria.[1] |

Experimental Protocols

Standardized methods are crucial for obtaining reliable and reproducible results in antimicrobial susceptibility testing.[2] The following are detailed protocols for determining the susceptibility of bacteria to this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2][3][4]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates[5]

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity[2][5]

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)[5]

-

Plate reader or a light box for result interpretation[5]

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

Procedure:

-

Inoculum Preparation:

-

From a pure bacterial culture grown on an agar (B569324) plate for 18-24 hours, select 3-5 well-isolated colonies.[5]

-

Transfer the colonies into a tube containing sterile saline or broth.

-

Vortex the tube to create a uniform suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[2][5]

-

Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

-

Plate Preparation:

-

Perform serial twofold dilutions of the this compound stock solution in CAMHB directly within the 96-well plate. The typical volume in each well before adding the inoculum is 50 µL.[5]

-

The concentration range should be selected to encompass the expected MIC value.

-

Include a growth control well containing only the bacterial inoculum in broth (no agent) and a sterility control well with uninoculated broth.[5]

-

-

Inoculation and Incubation:

-

Result Interpretation:

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Test

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[2][3]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm in diameter)

-

This compound solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring the zone of inhibition

-

Quality control (QC) bacterial strains

Procedure:

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the broth microdilution protocol (Section 3.1.1).

-

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.[2]

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Inoculate the entire surface of the MHA plate by swabbing in three different directions to ensure uniform growth.

-

-

Disk Application and Incubation:

-

Prepare sterile paper disks impregnated with a known amount of this compound.

-

Using sterile forceps or a disk dispenser, place the impregnated disks onto the surface of the inoculated MHA plate.[2]

-

Ensure the disks are in firm contact with the agar.

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

The size of the zone of inhibition is inversely related to the MIC. Interpretive criteria (Susceptible, Intermediate, Resistant) would need to be established for this compound by correlating zone diameters with MIC values.

-

Visualizations

Experimental Workflow

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Proposed Mechanism of Action

Caption: Proposed mechanism of action of this compound.

References

How to use "Antibacterial agent 18" in a research laboratory setting

These application notes provide detailed protocols for the use of "Antibacterial agent 18" in a research laboratory setting. This document is intended for researchers, scientists, and drug development professionals. It is important to note that the search results indicate "this compound" may refer to more than one compound. One is a multi-arm Aggregation-Induced Emission (AIE) molecule reported to inhibit bacterial cell wall synthesis[1], while another, termed "Antiproliferative agent-18," also exhibits moderate antibacterial properties[2]. The following protocols are primarily based on the characterization of the AIE molecule, for which more specific antibacterial data is available.

Physicochemical Properties, Handling, and Storage

Proper handling and storage of "this compound" are crucial for maintaining its stability and ensuring experimental reproducibility.

1.1. Solubility and Stability:

The detailed physicochemical properties such as solubility in various solvents and long-term stability of "this compound" are not extensively documented in the provided search results. A technical guide for a different antibacterial agent suggests that determining aqueous solubility is critical for assessing bioavailability and efficacy[3]. Researchers should empirically determine these parameters for their specific batch of the compound. A general protocol for preparing a stock solution of a similar compound involves dissolving it in DMSO to create a concentrated stock, which is then diluted in an aqueous medium for experiments[1].

Table 1: Physicochemical Properties of this compound (User-Determined)

| Property | Value | Solvent/Conditions | Method |

|---|---|---|---|

| Molecular Weight | User-determined | N/A | Mass Spectrometry |

| Aqueous Solubility | User-determined | Purified Water, 25°C | Shake-Flask Method |

| Solubility in PBS (pH 7.4) | User-determined | PBS, 37°C | Shake-Flask Method |

| Solubility in DMSO | User-determined | DMSO, 25°C | Visual Inspection |

| Stock Solution Stability | User-determined | -20°C and 4°C | Bioassay |

1.2. Handling and Safety Precautions:

As with any chemical agent, appropriate safety measures should be taken. A safety data sheet for a generic antibacterial cleaner advises wearing personal protective equipment (PPE), including gloves and safety glasses[4]. Good laboratory practice should be followed to avoid inhalation, ingestion, or direct skin contact[4]. All handling should be performed in a well-ventilated area or a chemical fume hood. In case of accidental exposure, refer to the specific safety data sheet provided by the manufacturer.

1.3. Storage Conditions:

Store "this compound" in a tightly sealed container in a cool, dry, and well-ventilated place[4]. For long-term storage, it is generally recommended to store stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles, which may degrade the compound.

Mechanism of Action

"this compound" is described as a multi-arm AIE molecule that functions by inhibiting bacterial cell wall synthesis[1]. Specifically, it is proposed to conjugate with the bacterial cell wall and block the "turns sugar and turns peptide process," which is likely referring to the transglycosylation and transpeptidation steps of peptidoglycan synthesis[1][5]. This disruption of the cell wall's structural integrity leads to bacterial cell death[5][6].

Caption: Proposed mechanism of action of this compound.

Application Notes

3.1. Preparation of Stock Solutions:

To prepare a stock solution, dissolve "this compound" in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL). A suggested method for preparing a working solution involves diluting a 25 mg/mL DMSO stock solution in a mixture of PEG300, Tween-80, and saline[1]. Ensure the compound is completely dissolved before making further dilutions. The final concentration of the organic solvent in the experimental medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

3.2. Use in In Vitro Susceptibility Testing:

"this compound" can be evaluated for its in vitro antimicrobial activity using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) or the disk diffusion assay to measure zones of inhibition[7][8]. These methods are widely used to quantify the potency of an antibacterial agent against various bacterial strains[7][8].

Experimental Protocols

The following are detailed protocols for assessing the antibacterial activity of "this compound".

4.1. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

"this compound" stock solution

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of "this compound" in the 96-well plate.

-

Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.

-

Dilute the standardized bacterial suspension in broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted bacterial suspension to each well containing the antibacterial agent.

-

Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. The MIC can also be determined by measuring the optical density at 600 nm.

Caption: Workflow for MIC determination by broth microdilution.

4.2. Protocol 2: Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent[8][9].

Materials:

-

"this compound" solution

-

Sterile filter paper disks (6 mm diameter)

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Incubator

Procedure:

-

Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.

-

Use a sterile swab to evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.

-

Impregnate sterile filter paper disks with a known concentration of "this compound" (e.g., 200 µ g/disk )[2].

-

Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

-

Include control disks with a known antibiotic and a solvent control.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disk.

Caption: Workflow for the disk diffusion assay.

Data Presentation

The following tables summarize the reported quantitative data for "this compound".

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound (AIE Molecule)[1]

| Bacterial Type | MIC Range (µg/mL) |

|---|---|

| Gram-positive bacteria | 0.008 - 1 |

| Gram-negative bacteria | 0.008 - 1 |

Table 3: Antibacterial Activity of Antiproliferative Agent-18 (Compound 5k)[2]

| Activity | Measurement |

|---|---|

| Antibacterial Activity | 14 - 17 mm growth inhibition zones (200 µ g/disk ) |

| Antifungal Activity (Candida albicans) | 17 mm growth inhibition zone (200 µ g/disk ) |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn3.evostore.io [cdn3.evostore.io]

- 5. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 6. Antibiotic - Wikipedia [en.wikipedia.org]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dtb.bmj.com [dtb.bmj.com]

- 9. Biol 230 Lab Manual, Lab18 [cwoer.ccbcmd.edu]

"Antibacterial agent 18" solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 18 is a potent, multi-arm Aggregation-Induced Emission (AIE) molecule with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by blocking the crucial transglycosylation and transpeptidation steps in peptidoglycan formation.[1] This document provides detailed protocols for the preparation and storage of this compound solutions for research applications, along with relevant technical data.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical to maintain its stability and ensure experimental reproducibility.

Solubility and Storage Conditions:

| Parameter | Value | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO) | Use newly opened, anhydrous DMSO as the compound is hygroscopic. |

| Solubility in DMSO | 25 mg/mL (41.28 mM) | Ultrasonic treatment may be required to fully dissolve the compound. |

| Long-Term Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| Short-Term Storage (Stock Solution) | 2-8°C | Recommended for short durations. |